Ethyl-d5-phosphonic Dichloride Ethyl-d5-phosphonic Dichloride
Brand Name: Vulcanchem
CAS No.: 1346598-24-0
VCID: VC0125866
InChI: InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2
SMILES: CCP(=O)(Cl)Cl
Molecular Formula: C2H5Cl2OP
Molecular Weight: 151.965

Ethyl-d5-phosphonic Dichloride

CAS No.: 1346598-24-0

Cat. No.: VC0125866

Molecular Formula: C2H5Cl2OP

Molecular Weight: 151.965

* For research use only. Not for human or veterinary use.

Ethyl-d5-phosphonic Dichloride - 1346598-24-0

Specification

CAS No. 1346598-24-0
Molecular Formula C2H5Cl2OP
Molecular Weight 151.965
IUPAC Name 1,1,1,2,2-pentadeuterio-2-dichlorophosphorylethane
Standard InChI InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2
Standard InChI Key OWGJXSYVHQEVHS-ZBJDZAJPSA-N
SMILES CCP(=O)(Cl)Cl

Introduction

Physical and Chemical Properties

Structural Identification

Ethyl-d5-phosphonic dichloride possesses distinct chemical identifiers that precisely characterize its structure and composition:

IdentifierValue
CAS Registry Number1346598-24-0
Molecular FormulaC₂H₅Cl₂OP (with 5 H atoms being deuterium)
Molecular Weight151.965 g/mol
InChIInChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2
SMILESCCP(=O)(Cl)Cl

The InChI notation specifically indicates the deuterium substitution pattern with "i1D3,2D2" denoting that three deuterium atoms replace hydrogen in position 1 (methyl group) and two deuterium atoms replace hydrogen in position 2 (methylene group).

PropertyEthyl-d5-phosphonic DichlorideEthylphosphonic Dichloride
Molecular Weight151.965 g/mol146.93 g/mol
Physical StatePresumed liquid at room temperatureLiquid
Boiling PointExpected to be slightly higher than non-deuterated form71-72°C (12 mmHg)
DensityExpected to be slightly higher than non-deuterated form1.376
Refractive IndexNot specifically reported1.4665

Chemical Reactivity

Ethyl-d5-phosphonic dichloride shares key chemical characteristics with its non-deuterated counterpart:

  • Moisture sensitivity: The compound reacts with water and moisture, likely hydrolyzing the phosphorus-chlorine bonds .

  • Solubility profile: Expected to be soluble in chloroform and dichloromethane, similar to ethylphosphonic dichloride .

  • Storage requirements: Should be kept away from oxidizing agents and water/moisture in tightly sealed containers .

  • Reactive phosphorus-chlorine bonds: These bonds confer significant synthetic utility as they readily undergo nucleophilic substitution reactions.

Structure and Molecular Composition

Molecular Structure

The molecular structure of Ethyl-d5-phosphonic dichloride features a central phosphorus atom in a tetrahedral arrangement with four distinct bonding partners:

  • A deuterated ethyl group (CD₃CD₂-)

  • Two chlorine atoms

  • A double-bonded oxygen atom

This arrangement creates a phosphoryl dichloride functional group (P(=O)Cl₂) attached to a fully deuterated ethyl substituent. The phosphorus atom sits at the center of a slightly distorted tetrahedron, with the oxygen forming a strong double bond to the phosphorus.

Isotopic Distribution

The deuterium labeling in Ethyl-d5-phosphonic dichloride follows a specific pattern:

  • Three deuterium atoms replace the hydrogen atoms in the terminal methyl group (CD₃-)

  • Two deuterium atoms replace the hydrogen atoms in the methylene group (-CD₂-)

This complete deuteration of the ethyl moiety increases the molecular weight by approximately 5 atomic mass units compared to the non-deuterated analog, from 146.93 g/mol to 151.965 g/mol .

Applications and Research Utility

Isotopic Labeling Studies

As a deuterated compound, Ethyl-d5-phosphonic dichloride serves as a valuable tool in various scientific applications:

  • Mechanistic investigations: Tracing reaction pathways and determining rate-limiting steps by observing the behavior of deuterium-labeled compounds.

  • Kinetic isotope effect studies: Measuring the difference in reaction rates between deuterated and non-deuterated compounds to elucidate reaction mechanisms.

  • Metabolic studies: Tracking the fate of organophosphorus compounds in biological systems using isotopic labeling.

Spectroscopic Applications

The deuterium labeling makes this compound particularly useful in various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • Deuterium has different magnetic properties than hydrogen

    • Provides distinct spectral signatures useful for structure elucidation

    • Allows for selective observation of specific molecular positions

  • Mass Spectrometry:

    • Creates characteristic isotopic patterns that aid in compound identification

    • Provides a mass shift of approximately 5 amu compared to the non-deuterated analog

    • Useful for quantitative analysis when used as an internal standard

  • Infrared Spectroscopy:

    • C-D bonds vibrate at different frequencies than C-H bonds

    • Provides distinctive spectral features for compound characterization

Synthetic Precursor Applications

Similar to ethylphosphonic dichloride, the deuterated variant could potentially serve as a precursor for various deuterated organophosphorus compounds:

  • Deuterated phosphonate esters: Through reaction with alcohols or phenols

  • Deuterated amides: Through reaction with amines or ammonia

  • Deuterated phosphonic acid derivatives: Through controlled hydrolysis

These derivatives would find applications in pharmaceutical research, materials science, and analytical chemistry where deuterium labeling provides specific advantages.

Comparative Analysis with Non-deuterated Form

Physical Property Differences

The isotope effect causes subtle but measurable differences between Ethyl-d5-phosphonic dichloride and its non-deuterated counterpart:

  • Molecular weight: Increased by approximately 5 amu (151.965 vs. 146.93 g/mol)

  • Boiling point: Generally, deuterated compounds exhibit slightly higher boiling points

  • Vapor pressure: Usually lower for deuterated compounds

  • Bond energies: C-D bonds are typically stronger than corresponding C-H bonds

Chemical Reactivity Differences

Deuteration can affect chemical reactivity in several ways:

  • Kinetic isotope effects: Reactions involving breaking of C-D bonds are typically slower than corresponding reactions with C-H bonds

  • Equilibrium isotope effects: Slight differences in equilibrium constants for reactions

  • Acidity differences: C-D bonds adjacent to acidic centers can show slightly different pKa values

  • Reaction mechanisms: In some cases, deuteration can alter reaction pathways

These differences make deuterated compounds valuable for mechanistic studies and for determining rate-limiting steps in reactions.

Research Perspectives and Future Applications

Emerging Applications

The use of deuterated compounds like Ethyl-d5-phosphonic dichloride continues to expand in various research domains:

  • Pharmaceutical research: Deuterated drugs may exhibit improved metabolic profiles, potentially enhancing safety and efficacy

  • Materials science: Deuterated materials can show altered physical properties for specialized applications

  • Catalysis research: Isotopic labeling helps elucidate reaction mechanisms and improve catalyst design

Analytical Advancements

In analytical chemistry, deuterated organophosphorus compounds serve as:

  • Internal standards for quantitative analyses

  • Reference materials for method development and validation

  • Tools for studying complex reaction mixtures

The highly specific isotopic labeling pattern in Ethyl-d5-phosphonic dichloride makes it particularly valuable for these analytical applications.

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